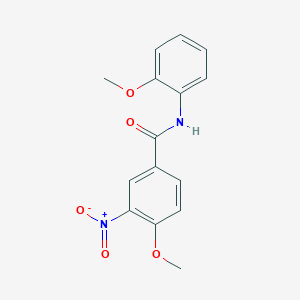

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is a chemical compound that belongs to the family of benzamides. It is also known by its chemical name as NM-3. This compound is of great interest to scientific researchers due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the significant applications of compounds with methoxy and nitro substituents on benzamide structures is in the field of corrosion inhibition. For instance, a study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives (BNAs) with methoxy and nitro substituents demonstrated their efficacy in inhibiting the acidic corrosion of mild steel. These compounds showed high inhibition efficiencies, attributed to their strong adsorption at the metal/electrolyte interface, with methoxy substituents enhancing the inhibition efficiency. The study combines experimental and computational methods to elucidate the mechanism of action, suggesting the potential of similar compounds for protective applications in industrial materials (Mishra et al., 2018).

Protein Crosslinking and Affinity Labeling

Another application area is in biochemistry for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) explored 4-nitrophenyl ethers, closely related in functional behavior to 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide, as high-yield photoreagents. These compounds, reactive under light irradiation, offer a method for the selective modification of proteins, potentially useful in studying protein interactions and functions (Jelenc, Cantor, & Simon, 1978).

Photocatalytic Oxidation

Compounds with methoxy and nitro groups also find applications in photocatalytic processes. Higashimoto et al. (2009) reported on the photocatalytic oxidation of benzyl alcohol derivatives, including those with methoxy and nitro substituents, on titanium dioxide under visible light. This process, leading to the selective formation of aldehydes, highlights the potential of similar compounds in photocatalytic applications, offering environmentally friendly solutions for chemical synthesis (Higashimoto et al., 2009).

Synthetic Applications

In synthetic chemistry, compounds like this compound can be intermediates or reagents. Bailey et al. (1999) discussed the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating the utility of similar compounds in facilitating complex organic syntheses. Such protective groups are crucial for the stepwise construction of complex molecules, underscoring the versatility of methoxy and nitro-substituted benzamides in synthetic applications (Bailey et al., 1999).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-6-4-3-5-11(13)16-15(18)10-7-8-14(22-2)12(9-10)17(19)20/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNVBWAYNYZLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)

![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)

![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)